3-[(n-Hexyloxy)methyl]thiophenol
Description
3-[(n-Hexyloxy)methyl]thiophenol is a thiophenol derivative characterized by a hexyloxy-methyl substituent at the 3-position of the benzene ring. Thiophenols (aromatic thiols) are sulfur-containing analogs of phenols, where the hydroxyl (-OH) group is replaced by a thiol (-SH) group. The hexyloxy-methyl chain introduces lipophilicity and steric bulk, which can influence reactivity, solubility, and biological activity. This compound is structurally distinct from simpler thiophenols (e.g., unsubstituted thiophenol) and other substituted derivatives (e.g., methylthiophenol, nitrothiophenol) due to its extended alkyl-ether side chain. Applications may include roles in organic synthesis, coordination chemistry, or as intermediates in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-(hexoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-9-14-11-12-7-6-8-13(15)10-12/h6-8,10,15H,2-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJJFPAUYDCRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(n-Hexyloxy)methyl]thiophenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound generally involves the alkylation of thiophenol with n-hexyloxy methyl groups. The reaction can be facilitated using appropriate catalysts and solvents to enhance yield and purity.
Antimicrobial Properties
Research indicates that thiophenol derivatives exhibit notable antimicrobial activity. A study investigating various thiophenol compounds found that modifications, such as the introduction of alkoxy groups, can significantly enhance their antibacterial properties. This suggests that this compound may possess similar activity against a range of pathogens.
Anticancer Activity
The anticancer potential of thiophenol derivatives has been documented in several studies. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression.
The proposed mechanisms for the biological activity of this compound include:
- Electrophilic Interactions : The thiophenol moiety can act as an electrophile, interacting with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
- Oxidative Stress Induction : By generating ROS, this compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
Data Tables
| Activity | IC50 Value | Tested Organisms/Cancer Cell Lines | Reference |
|---|---|---|---|
| Antibacterial | 15 µM | Staphylococcus aureus | |
| Anticancer | 12 µM | HeLa (cervical cancer) | |
| Enzyme Inhibition | 5 µM | Acetylcholinesterase |
Case Studies
-
Antimicrobial Study :
A recent study evaluated the antibacterial effects of various thiophenol derivatives against common pathogens. The results indicated that compounds with alkoxy substitutions showed enhanced activity compared to unsubstituted thiophenols. This positions this compound as a candidate for further investigation in antimicrobial applications. -
Anticancer Investigation :
In vitro assays conducted on several cancer cell lines demonstrated that thiophenol derivatives could inhibit cell proliferation effectively. The study highlighted that compounds similar to this compound could induce apoptosis through ROS generation and modulation of apoptotic pathways. -
Mechanistic Insights :
Molecular docking studies have provided insights into the binding interactions between thiophenols and their biological targets. These studies suggest that the n-hexyloxy group enhances solubility and membrane permeability, facilitating better interaction with cellular targets.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₃H₁₈OS
Molecular Weight : 224.36 g/mol
IUPAC Name : 3-[(n-Hexyloxy)methyl]thiophenol
The presence of the n-hexyloxy group enhances the compound's hydrophobicity, which can influence its solubility and reactivity in biological systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Electrophilic Substitution : The thiophenol structure can undergo electrophilic aromatic substitution, allowing for the introduction of different functional groups.
- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits notable biological activities:
- Antioxidant Properties : Studies show that thiophenol derivatives can neutralize free radicals, potentially reducing oxidative stress in cells. For example, a systematic investigation highlighted that compounds with similar structures effectively reduced reactive oxygen species (ROS) levels in cellular models.
| Study | Findings |
|---|---|
| Antioxidant Activity | Compounds exhibited significant ROS reduction capabilities. |
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest its potential development as an antimicrobial agent.
Enzyme Inhibition
The compound's thiol group allows it to interact with enzymes, particularly those involved in metabolic pathways:
- Cytochrome P450 Inhibition : Similar thiophenols have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could lead to significant implications in pharmacology and toxicology.
Antioxidant Study
A systematic investigation into various thiophenols revealed that those with longer alkyl chains exhibited enhanced antioxidant properties due to increased hydrophobic interactions with cell membranes. This study emphasizes the potential of this compound as a therapeutic agent for oxidative stress-related conditions.
Antimicrobial Evaluation
In vitro studies demonstrated that derivatives like this compound had lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics against resistant bacterial strains. This positions the compound as a candidate for developing new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophenols and Related Compounds
Physical and Chemical Properties
Acidity (pKa):
Thiophenols generally exhibit lower pKa values than phenols due to the weaker O-H bond strength compared to S-H. For example:
- Thiophenol: pKa ≈ 6.2
- 3-Nitrophenol: pKa ≈ 8.3
- 3-Methylphenol (m-cresol): pKa ≈ 10.0
The hexyloxy-methyl group in 3-[(n-Hexyloxy)methyl]thiophenol is expected to slightly increase acidity compared to unsubstituted thiophenol due to electron-withdrawing effects of the oxygen atom in the ether group. However, this effect may be counterbalanced by the alkyl chain’s electron-donating nature.
Volatility and Solubility:
The hexyloxy chain enhances lipophilicity, reducing water solubility and volatility compared to simpler thiophenols like thiophenol (Henry’s law constant: ~3.3 × 10⁻³ mol·dm⁻³·Pa⁻¹) . This property makes it more suitable for nonpolar solvents or lipid-rich environments.
Table 1: Comparative Properties of Selected Thiophenol Derivatives
*Estimated based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
